molecular formula C18H22N2O8 B1211976 Phenobarbital N-?-D-Glucoside CAS No. 72209-10-0

Phenobarbital N-?-D-Glucoside

Cat. No.: B1211976
CAS No.: 72209-10-0
M. Wt: 394.4 g/mol
InChI Key: KKRIJCSEOJCKLM-KBBLASEFSA-N
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Description

Historical Context of Xenobiotic N-Glucosidation Research

The study of how organisms metabolize foreign compounds, or xenobiotics, is a foundational aspect of pharmacology and toxicology. issx.org The metabolic processing of xenobiotics generally occurs in phases, with Phase I reactions introducing or exposing functional groups and Phase II reactions conjugating these groups with polar molecules to increase water solubility and facilitate excretion. wikipedia.org

Glycosylation, the enzymatic attachment of sugars, is a crucial Phase II conjugation reaction observed across various organisms, from plants to animals. nih.govresearchgate.netpnas.org While glucuronidation (conjugation with glucuronic acid) is the most common form of glycosylation in animal drug metabolism, N-glucosidation (conjugation with glucose) represents a less common but significant pathway for certain compounds. researchgate.netresearchgate.net The discovery of barbiturate (B1230296) N-glucosides in human urine by Tang et al. in the late 1940s marked a key moment, identifying a novel metabolic pathway for this class of drugs, which was initially believed to be exclusive to humans. cdnsciencepub.comcdnsciencepub.com Research has since identified N-glucosidation for a limited number of other xenobiotics in mammals, including amobarbital and some sulfonamides. researchgate.net This pathway is catalyzed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netrjpbr.com

Academic Significance of Glucosylation in Drug Metabolism Studies

The attachment of a sugar moiety, or glycosylation, is of profound academic and clinical interest as it can dramatically alter a compound's biological profile. nih.gov For biopharmaceuticals, glycosylation is considered a Critical Quality Attribute (CQA) because it influences a range of properties including:

Physicochemical Properties : Glycosylation affects solubility and stability. nih.gov

Pharmacokinetics : It can modify a drug's absorption, distribution, metabolism, excretion (ADME), and circulating half-life. nih.govamericanpharmaceuticalreview.com

The study of glucosylation is essential for understanding drug disposition and potential drug-drug interactions. wikipedia.org While typically a detoxification process leading to inactive and excretable metabolites, the resulting conjugates of some drugs can be chemically reactive, highlighting the complexity of these metabolic pathways. researchgate.net Therefore, characterizing glycosylated metabolites like Phenobarbital (B1680315) N-β-D-Glucoside is crucial for a comprehensive understanding of a drug's safety and efficacy profile. nih.gov

Identification and Early Characterization of Phenobarbital N-Glucoside as a Metabolite in Research Models

Phenobarbital N-β-D-glucoside was definitively identified as a major urinary metabolite of phenobarbital in humans in a 1979 study, which corrected a previous, erroneous identification of the metabolite as N-hydroxyphenobarbital. nih.gov This research demonstrated that following oral administration of phenobarbital, the N-glucoside accounted for a significant portion of the excreted dose. nih.gov Subsequent studies confirmed that approximately 30% of a phenobarbital dose is recovered in human urine as its N-glucoside metabolite.

Initially, this N-glucosylation pathway was thought to be unique to humans. nih.gov This prompted a search for a suitable animal model to further study the metabolic pathway. cdnsciencepub.comcdnsciencepub.com A 1991 species screening study investigated the formation of phenobarbital N-glucosides in various animals. The results showed that, besides humans, only mice were found to excrete these metabolites in urine, although to a much lesser extent (approximately 0.5% of the dose). nih.gov The other species tested did not show evidence of this metabolic pathway for phenobarbital. nih.gov The formation of Phenobarbital N-glucoside was later confirmed to occur in the liver, mediated by microsomal enzymes, through in vitro assays using human liver preparations. researchgate.net

SpeciesExcretion of Phenobarbital N-Glucosides in Urine
HumanYes (Major Metabolite)
MouseYes (Minor Metabolite)
RatNo
Guinea PigNo
RabbitNo
CatNo
DogNo
PigNo
MonkeyNo

Table 1: Results of a species screen for the urinary excretion of Phenobarbital N-glucosides following administration of sodium phenobarbital. nih.gov

Stereoisomeric Considerations in Phenobarbital N-Glucoside Research

Phenobarbital possesses a chiral center at the C-5 position of its barbiturate ring, meaning it exists as a mixture of two enantiomers, (R)-phenobarbital and (S)-phenobarbital. The metabolic process of N-glucosidation is stereoselective, resulting in the formation of two diastereomeric N-glucoside metabolites: (5S)-phenobarbital-N-glucoside and (5R)-phenobarbital-N-glucoside. researchgate.netneupsykey.com

Research has shown a pronounced stereoselectivity in the formation and excretion of these diastereomers in humans. The major metabolite excreted in human urine is the N-glucoside with the S configuration at the C-5 position. nih.gov Studies have reported that the (S)-enantiomer of the glucoside can account for 3.3% to 14% of a phenobarbital dose, whereas the (R)-enantiomer accounts for less than 4%. researchgate.netneupsykey.com In vitro studies using human liver microsomes further support this, showing a significantly higher formation rate for the (S)-glucoside over the (R)-glucoside. researchgate.net

Interestingly, the stereoselectivity observed in mice is the reverse of that in humans. In mice, the major excreted diastereomer has the R configuration at the C-5 position. nih.gov This species-dependent difference in stereoselective metabolism is a critical finding in the academic study of this compound.

OrganismDiastereomerExcretion (% of Dose)In Vitro Formation Ratio ((5S)-PBG / (5R)-PBG)
Human(5S)-PBG3.3 - 14%6.75 ± 1.34
(5R)-PBG< 4%
Mouse(5R)-PBGMajor diastereomer (Total N-glucoside ~0.5%)0.32 (Calculated from Vmax)
(5S)-PBGMinor diastereomer

Table 2: Stereoselective excretion and formation of Phenobarbital N-Glucoside (PBG) diastereomers in humans and mice. researchgate.netnih.govneupsykey.comnih.gov

Parameter(5R)-PBG Formation(5S)-PBG FormationSource Organism
Km1.55 ± 0.35 mM1.27 ± 0.14 mMMouse Liver Microsomes
Vmax1.34 x 10⁻⁶ µmol/min/mg0.43 x 10⁻⁶ µmol/min/mgMouse Liver Microsomes
Km0.61 - 20.8 mM (range)0.61 - 20.8 mM (range)Human Liver Microsomes
Vmax2.41 - 6.29 pmol/min/mg (range for total PBG)2.41 - 6.29 pmol/min/mg (range for total PBG)Human Liver Microsomes

Table 3: Kinetic parameters for the formation of Phenobarbital N-Glucoside (PBG) diastereomers in mouse and human liver microsomes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72209-10-0

Molecular Formula

C18H22N2O8

Molecular Weight

394.4 g/mol

IUPAC Name

5-ethyl-5-phenyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H22N2O8/c1-2-18(9-6-4-3-5-7-9)15(25)19-17(27)20(16(18)26)14-13(24)12(23)11(22)10(8-21)28-14/h3-7,10-14,21-24H,2,8H2,1H3,(H,19,25,27)/t10-,11-,12+,13-,14-,18?/m1/s1

InChI Key

KKRIJCSEOJCKLM-KBBLASEFSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C3=CC=CC=C3

Isomeric SMILES

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=CC=CC=C3

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C3=CC=CC=C3

Synonyms

1-(beta-D-glucopyranosyl)phenobarbital
1-GPPB
5-ethyl-1-(1-beta-glucopyranosyl)-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione
phenobarbital-N-glucoside

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Research Standards

Chemical Synthesis Pathways of Phenobarbital (B1680315) N-Glucoside

Chemical synthesis offers a direct and scalable method for producing Phenobarbital N-β-D-Glucoside. These methods typically involve the coupling of a protected glucose derivative with the phenobarbital molecule.

The formation of the N-glycosidic bond in Phenobarbital N-β-D-Glucoside is a key step that can be achieved through various condensation reactions. A prominent example of such a reaction is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol or, in this case, the nitrogen atom of the barbiturate (B1230296) ring. wikipedia.orgslideshare.net This reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide. slideshare.net

In a typical Koenigs-Knorr approach for synthesizing Phenobarbital N-β-D-Glucoside, a protected glucose derivative, such as acetobromoglucose (α-D-glucopyranosyl bromide with acetyl protecting groups), would be reacted with phenobarbital. The presence of a promoter facilitates the removal of the bromide and the subsequent nucleophilic attack by one of the nitrogen atoms of the phenobarbital ring on the anomeric carbon of the glucose molecule. The use of participating protecting groups on the glucose moiety, such as acetyl groups, helps to ensure the formation of the desired β-anomer through neighboring group participation, resulting in a 1,2-trans stereochemical arrangement. wikipedia.org Following the condensation, the protecting groups on the glucose residue are removed to yield the final Phenobarbital N-β-D-Glucoside.

A related synthesis has been reported for the N-glucuronide derivative of phenobarbital, which provides insight into the condensation strategy. In this synthesis, per(trimethylsilyl)-phenobarbital was condensed with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate, yielding the N1-(β-D-glucopyranosyluronate) barbiturate derivative. nih.gov This demonstrates the feasibility of forming N-glycosidic linkages with barbiturates through condensation reactions.

Table 1: Example Reagents and Conditions for Koenigs-Knorr Type Glycosylation

Reactant 1 Reactant 2 Promoter Solvent Outcome
Acetobromoglucose Alcohol/Phenol Silver Carbonate Dichloromethane O-Glycoside
Glycosyl Halide Phenobarbital Silver Oxide / TMSOTf Dichloromethane N-Glycoside (projected)

The structural confirmation of synthesized Phenobarbital N-β-D-Glucoside is essential for its validation as a research standard. Derivatization is a common strategy employed to enhance the volatility and thermal stability of the compound for analytical techniques such as gas chromatography-mass spectrometry (GC-MS), and to provide additional structural information through nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

A key derivatization technique is acetylation, where the hydroxyl groups of the glucose moiety are converted to acetyl esters. This can be achieved by treating the N-glucoside with a reagent such as acetic anhydride (B1165640) in pyridine. The resulting acetylated derivative is more amenable to chromatographic separation and provides characteristic signals in NMR and mass spectra that confirm the presence and structure of the glucoside conjugate. nih.gov For instance, the proof of structure for 1-(β-D-glucopyranosyl)phenobarbital, identified as a major metabolite in humans, was based on the comparison of UV, NMR, and mass spectrometry data of the acetylated metabolite with an authentic, synthesized compound. nih.gov

Another approach involves the formation of trimethylsilyl (TMS) ethers, which also increases the volatility of the compound for GC-MS analysis. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used to confirm the identity of the molecule.

Table 2: Analytical Techniques for Structural Confirmation

Technique Purpose Derivatization Expected Information
NMR Spectroscopy Elucidation of chemical structure and stereochemistry Acetylation Chemical shifts and coupling constants confirming the glucoside structure and the β-anomeric configuration.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern Acetylation, Silylation Molecular ion peak corresponding to the derivatized compound and fragment ions confirming the phenobarbital and glucose moieties.

Chemoenzymatic Synthesis of Phenobarbital N-Glucoside Analogues

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly valuable for the synthesis of complex molecules like glycosides, where stereochemical control is crucial.

The formation of Phenobarbital N-β-D-Glucoside in vivo is catalyzed by enzymes, and this biocatalytic machinery can be harnessed for its production on a research scale. nih.gov Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (such as a nucleotide sugar) to an acceptor molecule. sigmaaldrich.com These enzymes are highly regio- and stereoselective, making them ideal for the synthesis of specific glycosides. sigmaaldrich.com

In vitro studies using human liver microsomes have demonstrated the formation of phenobarbital N-glucoside diastereomers, confirming the presence of enzymatic activity capable of this transformation in humans. nih.gov The average rate of formation was found to be 1.42 ± 1.04 pmol/min/mg of protein. nih.gov For research-scale production, specific glycosyltransferases could be identified, cloned, and overexpressed in a suitable host system, such as bacteria or yeast. This recombinant enzyme could then be used in a bioreactor with phenobarbital and an appropriate activated glucose donor (e.g., UDP-glucose) to produce Phenobarbital N-β-D-Glucoside. Microbial biotransformation, where whole microorganisms are used to carry out the glycosylation, is another viable strategy. hyphadiscovery.com

Table 3: Kinetic Parameters for Phenobarbital N-Glucosylation by Human Liver Microsomes

Parameter Value Range
Apparent Km 0.61 - 20.8 mM

Substrate engineering involves the modification of the precursor molecules to improve their acceptance by the enzyme or to generate novel analogues. In the context of Phenobarbital N-β-D-Glucoside synthesis, this could involve modifications to either the phenobarbital molecule or the glucose donor.

While specific examples of substrate engineering for the enzymatic synthesis of Phenobarbital N-β-D-Glucoside are not extensively documented, the general principles of chemoenzymatic synthesis suggest several possibilities. nih.gov For instance, phenobarbital analogues with different substituents on the phenyl ring could be chemically synthesized and then tested as substrates for glycosyltransferases to produce novel N-glucoside derivatives. This would allow for the exploration of structure-activity relationships and the generation of a library of related compounds for research purposes.

On the other hand, the glucose donor could be engineered. Instead of the natural UDP-glucose, chemically synthesized analogues with modifications on the sugar ring could be used. If accepted by the glycosyltransferase, this would lead to the formation of phenobarbital N-glycosides with altered sugar moieties. This approach has been successfully used in the chemoenzymatic synthesis of other complex glycans and glycoconjugates. nih.govrsc.org The flexibility of this strategy allows for the creation of a diverse range of N-glucoside analogues for further biological and pharmacological evaluation.

Enzymatic Formation and Biotransformation Pathways in Research Models

Identification and Characterization of Glycosyltransferases Involved in N-Glucosidation

The covalent addition of sugars to molecules like phenobarbital (B1680315) is mediated by a superfamily of enzymes known as UDP glycosyltransferases (UGTs). researchgate.netphysiology.org While glucuronidation is a more common pathway for many xenobiotics, glucosidation has been observed for a limited number of drugs, including phenobarbital. nih.gov The UGT enzymes are found in animals, plants, and bacteria, and have evolved to manage exposure to various lipophilic chemicals. researchgate.net Recent characterization of the UGT3A family has provided further insight into the formation of chemical glycosides. researchgate.net Aliphatic N-glucosidation, the process involved with phenobarbital, has also been documented for other drugs such as amobarbital and pentobarbital. researchgate.net

In vitro assays using microsomal preparations, particularly from the liver, are a standard method for studying the formation of phenobarbital N-glucoside. nih.gov Studies have successfully used human liver microsomes to measure the formation of the two phenobarbital N-glucoside diastereomers, (5R)-PBG and (5S)-PBG. researchgate.netnih.gov In one study involving 18 human liver samples, the average rate of formation for both N-glucoside diastereomers was 1.42 ± 1.04 picomoles/min/mg of protein, with a range of 0.11 to 4.64 pmol/min/mg. researchgate.netnih.gov The formation ratio of (5S)-PBG to (5R)-PBG was found to be 6.75 ± 1.34. researchgate.netnih.gov These in vitro findings are consistent with the quantities of barbiturate (B1230296) N-glucosides found excreted in urine during prior drug disposition studies. researchgate.netnih.gov Factors such as cell viability, liver storage period, prior drug exposure, age, sex, and ethnicity did not appear to significantly influence the specific activities of N-glucoside formation. researchgate.netnih.gov

Kinetic analyses of phenobarbital N-glucosylation have been performed using human and animal liver microsomes to determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). These parameters provide insight into the enzyme's affinity for the substrate and its maximum catalytic efficiency.

In a study using eight different human liver samples, the apparent Km and Vmax for phenobarbital N-glucosylation showed considerable variability. researchgate.netnih.gov The Km values ranged from 0.61 to 20.8 mM, and the Vmax values ranged from 2.41 to 6.29 pmol/min/mg of protein. researchgate.netnih.gov This resulted in a greater than 20-fold variation in the Vmax/Km ratio, indicating significant differences in the ability of the microsomes to form the N-glucoside conjugates. researchgate.netnih.gov

Another study provided more specific kinetic values for the formation of the individual diastereomers. researchgate.net

Kinetic Parameters for Phenobarbital N-Glucoside Formation researchgate.net
Parameter(5R)-PBG Formation(5S)-PBG FormationTotal (5R + 5S)-PBG Formation
Km (mM)1.55 ± 0.351.27 ± 0.141.47 ± 0.21
Vmax (mol/min/mg protein)1.34 ± 0.05 x 10-60.43 ± 0.01 x 10-61.77 ± 0.04 x 10-6

This study also noted that substrate inhibition occurred at sodium phenobarbital concentrations greater than 5 mM. researchgate.net

The enzymatic N-glucosidation of phenobarbital is dependent on specific cofactors. The process requires the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDPG). researchgate.net Research has also demonstrated that the divalent cation Magnesium (Mg2+) is necessary for optimal activity of the glycosyltransferases involved in this reaction. researchgate.net

Species-Specific Differences in Phenobarbital N-Glucosidation Research Models

Significant species-specific differences exist in the metabolic pathways of xenobiotics, including the N-glucosidation of phenobarbital. While this pathway is a major route of metabolism in humans, it is not consistently observed across all animal models. nih.govnih.gov

While N-glucosylation of phenobarbital was initially thought to occur only in humans, subsequent research identified that mice also excrete these metabolites, though to a lesser extent. nih.govnih.gov A species screen that included the mouse, rat, guinea pig, rabbit, cat, dog, pig, and monkey found that only mice produced detectable urinary N-glucosides of phenobarbital after administration. nih.gov In humans, the N-glucoside can account for 24-30% of a dose, whereas in mice it represents a much smaller fraction, approximately 0.5% of the dose. nih.govnih.gov

There is also a notable difference in the stereochemistry of the metabolites produced. In humans, the major metabolite is 1-(β-D-glucopyranosyl)phenobarbital. nih.gov In contrast, the major diastereomer excreted by the mouse has the R configuration at the C-5 position of the barbiturate ring. nih.gov This is opposite to the diastereomeric ratio observed in human urinary excretion studies. researchgate.net

Phenobarbital is a known inducer of drug-metabolizing enzymes, particularly certain UGT isoforms. nih.govnih.gov However, the induction profile varies between species. For instance, phenobarbital upregulates UGTs 1a6, 2b17, and 2b37 in rat liver, but these are unaltered in human liver microtissues. nih.gov Conversely, human UGTs 1A8, 1A10, and 2B10 show higher levels of induction compared to their rat homologs. nih.gov Although rodents lack a direct homolog for human UGT1A4, which is crucial for N-glucuronidation, humanized mouse models expressing this enzyme have been developed to better predict human metabolic pathways. nih.gov These differences in enzyme expression and induction contribute to the observed species-specific variations in phenobarbital metabolism.

Comparison of Phenobarbital N-Glucosidation in Human and Mouse Models
FeatureHumanMouse
Extent of MetabolismMajor metabolite (24-30% of dose) nih.govMinor metabolite (~0.5% of dose) nih.gov
Major Diastereomer ExcretedPredominantly S-configuration at C-5 researchgate.netPredominantly R-configuration at C-5 nih.gov
DetectionReadily detected in urine nih.govDetected in urine, but not in other tested species (rat, guinea pig, etc.) nih.gov

The gut microbiome plays an active role in the biotransformation of many orally administered drugs, influencing their absorption and bioavailability. nih.gov The resident flora can possess enzymes that alter drug structures. nih.gov Research into the interaction between phenobarbital and intestinal bacteria has shown that certain species can metabolize the drug. Specifically, genera such as Bifidobacterium have been shown to metabolize phenobarbital into a different compound, alpha-ethyl-benzeneacetamide, which is a potentially toxic substance. researchgate.net This finding contrasts with the primary metabolites, p-hydroxyphenobarbital and phenobarbital N-glucoside, generated by hepatic enzymes. researchgate.net This suggests that the intestinal microflora may alter the disposition of phenobarbital through pathways distinct from hepatic N-glucosidation. researchgate.net Furthermore, studies in rat models suggest that the gut microbiome may competitively absorb orally administered phenobarbital, potentially altering its pharmacokinetics. nih.govnih.govresearchgate.net

Stereoselectivity of N-Glucosidation in Research Models

The enzymatic conjugation of glucose to phenobarbital is a stereoselective process, leading to the formation of two diastereomers, (5R)-phenobarbital N-β-D-glucoside (5R-PBG) and (5S)-phenobarbital N-β-D-glucoside (5S-PBG). This stereoselectivity varies significantly across different species, highlighting species-specific differences in the enzymatic machinery responsible for this biotransformation.

Formation Ratios of Diastereomers (e.g., 5R-PBG, 5S-PBG) in Vitro

In vitro studies utilizing human liver microsomes have provided quantitative insights into the stereoselective nature of phenobarbital N-glucosidation. These studies have demonstrated a pronounced preference for the formation of the (5S)-PBG diastereomer. An analysis of 18 human liver samples revealed an average (5S)-PBG/(5R)-PBG ratio of 6.75 ± 1.34 nih.gov. The average rate of formation for both N-glucoside diastereomers was determined to be 1.42 ± 1.04 picomoles per minute per milligram of protein nih.gov.

Further kinetic analysis in eight of these liver samples showed that the apparent Vmax/Km ratio, a measure of catalytic efficiency, exhibited a more than 20-fold variation, indicating significant inter-individual differences in the capacity for N-glucosidation nih.gov.

Conversely, research in animal models has shown a different stereochemical preference. In mice, the major diastereomer excreted in urine possesses the R configuration at the C-5 position of the barbiturate ring ekb.eg. This reversal of stereoselectivity between humans and mice underscores the importance of considering species differences in metabolic pathways.

Formation of Phenobarbital N-Glucoside Diastereomers in Human Liver Microsomes

ParameterValueReference
Average (5S)-PBG / (5R)-PBG Ratio6.75 ± 1.34 nih.gov
Average Total PB N-Glucoside Formation Rate (pmol/min/mg protein)1.42 ± 1.04 nih.gov
Range of Total PB N-Glucoside Formation Rate (pmol/min/mg protein)0.11 - 4.64 nih.gov

Stereochemical Influences on Enzymatic Recognition

The observed formation ratios of the 5R- and 5S-phenobarbital N-β-D-glucosides strongly suggest that the enzyme or enzymes responsible for this conjugation possess a high degree of stereochemical recognition. The distinct preferences for the S-enantiomer in human liver microsomes and the R-enantiomer in mice indicate that the active site of the N-glucosyltransferase in each species is uniquely configured to preferentially bind and catalyze the glucosidation of one enantiomer over the other. This enzymatic recognition is a critical determinant of the metabolic profile of phenobarbital in different organisms.

Inhibition and Induction of N-Glucosidation in Research Models

The rate of Phenobarbital N-β-D-Glucoside formation can be influenced by the presence of other compounds, leading to either inhibition or induction of the enzymatic pathway.

In Vitro Inhibition Studies of N-Glucosidase Activity

In vitro investigations with human liver microsomes have revealed that the formation of phenobarbital N-glucosides can be subject to substrate inhibition. At concentrations of sodium phenobarbital greater than 5 mM, a decrease in the formation of the N-glucoside metabolites was observed. This suggests that at high concentrations, phenobarbital itself may inhibit the enzyme responsible for its own glucosidation.

Impact of Co-Administered Xenobiotics on Glucosidation in Research Models

The co-administration of other xenobiotics can significantly impact the N-glucosidation of phenobarbital. A notable example is the interaction with valproate, another antiepileptic drug. In a study involving epileptic patients, the urinary excretion of [S]-phenobarbitone-N-glucoside was significantly lower in the group receiving valproate (1.9 ± 2.0% of the phenobarbital dose) compared to those not taking valproate (16.2 ± 9.9% of the dose) nih.govnih.gov. This finding indicates that valproate acts as an inhibitor of phenobarbital N-glucosidation in a clinical setting nih.govnih.gov.

Conversely, the induction of the enzymes responsible for N-glucosidation by other xenobiotics is a plausible mechanism that could alter phenobarbital metabolism. However, specific studies demonstrating the induction of phenobarbital N-glucosyltransferase by co-administered compounds in research models are not extensively documented in the reviewed literature. While phenobarbital is a well-known inducer of various drug-metabolizing enzymes, including certain cytochrome P450 and UDP-glucuronosyltransferase isoforms, the induction of its own N-glucosidation pathway by other agents requires further investigation.

Impact of Valproate on [S]-Phenobarbitone-N-Glucoside Excretion

Treatment GroupUrinary Excretion of [S]-PBG (% of Phenobarbital Dose)Reference
Phenobarbital without Valproate16.2 ± 9.9% nih.govnih.gov
Phenobarbital with Valproate1.9 ± 2.0% nih.govnih.gov

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Phenobarbital (B1680315) N-Glucoside

Chromatography is fundamental in isolating Phenobarbital N-Glucoside from complex biological matrices and separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution

Phenobarbital possesses a chiral center at the C-5 position of the barbiturate (B1230296) ring, and its conjugation with β-D-glucose results in the formation of two diastereomers. These diastereomers, while chemically similar, can have different biological activities and metabolic fates. Consequently, their separation is crucial for detailed pharmacological and toxicological studies.

A liquid chromatography method with gradient elution has been successfully developed to quantify both phenobarbital N-glucoside diastereomers in human urine nih.gov. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the separation of phenobarbital and its metabolites researchgate.netunesp.brmdpi.com. In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727) unesp.br. The separation of the diastereomers is achieved by carefully optimizing the mobile phase composition, pH, and gradient, which allows for differential interaction of the isomers with the stationary phase, leading to their resolution nih.gov.

Table 1: Example of HPLC Conditions for Phenobarbital Metabolite Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250x4.6 mm, 5 µm)
Mobile PhaseGradient elution with Acetonitrile and Aqueous Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Temperature30 °C

Radio-HPLC for Tracking Isotope-Labeled Compounds in Research

In metabolic research, tracking the fate of a drug and its metabolites is often accomplished by using isotopically labeled compounds. Radio-HPLC combines the separation power of HPLC with the sensitivity of a radioactivity detector to trace these labeled molecules.

For studies involving Phenobarbital N-Glucoside, phenobarbital can be labeled with a radioactive isotope, such as Carbon-14 (¹⁴C), or a stable isotope, like Nitrogen-15 (¹⁵N) nih.govnih.govnih.gov. After administration, biological samples (e.g., urine, plasma) are analyzed by radio-HPLC. As the HPLC separates the components, the eluent passes through a radioactivity detector which measures the radiation emitted by the labeled compounds researchgate.netnih.gov. This technique allows researchers to create a metabolic profile, quantifying the parent drug and all its metabolites, including the N-glucoside, without needing to isolate and purify each one individually nih.gov. The use of stable isotopes, such as in ¹⁵N-labeled phenobarbital, coupled with mass spectrometry detection, serves a similar purpose without the risks associated with radioactivity nih.gov.

Mass Spectrometry-Based Characterization in Research

Mass spectrometry (MS) is an indispensable tool for the structural characterization of drug metabolites. When coupled with a separation technique like HPLC (LC-MS), it provides high sensitivity and specificity for identifying and quantifying compounds in complex mixtures scielo.br.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the identity of metabolites like Phenobarbital N-Glucoside nih.govresearchgate.net. In an LC-MS/MS system, after the N-glucoside is separated by HPLC and ionized, the resulting molecular ion (precursor ion) is selected and subjected to fragmentation. This process, known as collision-induced dissociation (CID), breaks the molecule into smaller, characteristic fragment ions (product ions) nih.gov.

The fragmentation pattern serves as a structural fingerprint. For Phenobarbital N-Glucoside, fragmentation would typically involve the cleavage of the glycosidic bond, yielding a fragment ion corresponding to the phenobarbital aglycone and another corresponding to the glucose moiety nih.gov. This specific fragmentation confirms the identity of the metabolite as a phenobarbital glucoside. The technique is highly specific and is widely used in metabolic studies researchgate.netcsuohio.edu.

Table 2: Representative MS/MS Transitions for Phenobarbital Analysis

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
PhenobarbitalNegative231.1188.1
Phenobarbital-d5 (Internal Standard)Negative236.1193.1

Note: The table shows data for the parent drug; similar principles apply to its N-glucoside metabolite, where the precursor ion would be that of the entire conjugate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Research

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm) tandfonline.com. This precision allows for the determination of the elemental composition of an unknown compound. In the context of metabolite identification, HRMS is crucial for confirming the molecular formula of a potential metabolite like Phenobarbital N-Glucoside nih.govresearchgate.net.

For example, if a metabolite is suspected to be Phenobarbital N-Glucoside (C₁₈H₂₂N₂O₈), HRMS can measure its mass with high accuracy nih.gov. By comparing the measured accurate mass with the theoretical mass calculated from the elemental formula, researchers can confidently confirm the identity of the metabolite tandfonline.comnih.gov. This capability is particularly valuable when authentic standards of the metabolite are not available for comparison researchgate.netresearchgate.net. Research has utilized HRMS to tentatively identify decomposition products of Phenobarbital N-Glucoside, demonstrating its utility in characterizing related compounds in complex samples nih.govresearchgate.net.

Table 3: Example of Accurate Mass Measurement via HRMS

CompoundElemental FormulaTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Phenobarbital N-GlucosideC₁₈H₂₂N₂O₈394.1376394.13790.76

Note: The observed mass and error are hypothetical examples to illustrate the principle of HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Research-Oriented Structural Elucidation

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete chemical structure of a molecule nih.gov. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of atom connectivity and stereochemistry nih.govnih.gov.

For Phenobarbital N-β-D-Glucoside, NMR is used to confirm the structure, including the site of glycosylation (attachment of glucose to the nitrogen atom of the phenobarbital ring) and the anomeric configuration (β) of the glycosidic bond nih.gov. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the different types of protons and carbons in the molecule nih.govrsc.orgunimo.it. For instance, the chemical shifts of the anomeric proton and carbon of the glucose unit are characteristic of the β-configuration nih.gov.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum reveals proton-proton couplings within the same spin system (e.g., within the glucose unit or the phenobarbital structure), while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart researchgate.netresearchgate.net. An HMBC correlation between the anomeric proton of the glucose moiety and a carbon atom in the barbiturate ring would provide definitive proof of the N-glucoside linkage. This level of structural detail is essential for the unequivocal identification of the metabolite nih.gov.

Development and Validation of Analytical Methods for Research Matrices (e.g., Microsomal Incubations, Animal Biosamples)

The quantification of Phenobarbital N-β-D-Glucoside in complex biological matrices is essential for understanding its formation and disposition. This requires the development and validation of sensitive and specific analytical methods.

Microsomal Incubations: In vitro assays using human liver microsomes have been developed to study the N-glucosylation of phenobarbital researchgate.netnih.gov. These methods allow researchers to investigate the kinetics of the formation of the Phenobarbital N-β-D-Glucoside diastereomers nih.gov. The analytical approach typically involves incubating the parent drug with microsomes and cofactors, followed by separation and quantification of the formed glucoside. High-Performance Liquid Chromatography (HPLC) is a common technique used to resolve the diastereomers from each other and from the parent compound researchgate.net. Such studies have been used to determine apparent kinetic constants for the enzymatic reaction nih.gov.

Table 2: Example Kinetic Parameters for Phenobarbital N-Glucoside Formation in Human Liver Microsomes

Data derived from studies on a sample of human livers and reflects inter-individual variability. nih.gov

Animal Biosamples: The identification and quantification of Phenobarbital N-β-D-Glucoside have been performed in animal models. For instance, the N-glucosides of phenobarbital have been identified as urinary metabolites in mice following administration of the parent drug nih.gov. The development of analytical methods for biosamples like urine and plasma involves sample preparation steps, such as protein precipitation, followed by chromatographic separation and detection.

Method validation for such quantitative assays typically includes establishing linearity with a standard curve, determining accuracy and precision, and defining the limits of detection (LOD) and quantification (LOQ) nih.gov. A critical consideration in the analysis of these glucosides is their stability. Studies have shown that the diastereomers of 1-(β-D-glucopyranosyl)phenobarbital can decompose under physiological conditions of temperature and pH nih.gov. This highlights the importance of carefully controlling sample collection, storage, and analysis procedures to ensure the integrity of the analyte and the accuracy of the quantitative data nih.gov.

Comparative Biochemical Research and Mechanistic Insights

Relative Contributions of N-Glucosidation Versus Other Metabolic Pathways in Research Models (e.g., Hydroxylation, Glucuronidation)

In research models, the metabolism of phenobarbital (B1680315) is characterized by several competing pathways, with the quantitative importance of N-glucosidation varying significantly compared to other routes such as hydroxylation and glucuronidation. The contribution of each pathway is notably species-dependent.

In humans, N-glucosidation represents a major metabolic fate for phenobarbital. One study involving epileptic patients not taking valproate found that the urinary excretion of (S)-phenobarbital-N-glucoside accounted for an average of 16.2% of the phenobarbital dose under steady-state conditions nih.gov. In the same group, unconjugated p-hydroxyphenobarbital accounted for 16.0% of the dose, while the conjugated form represented 6.5% nih.gov. This indicates that in these subjects, N-glucosidation is a quantitatively significant pathway, comparable to aromatic hydroxylation.

In contrast, research in mice indicates that N-glucosidation is a minor pathway compared to N-glucuronidation. A study evaluating phenobarbital metabolism in mice found that the diastereomers of phenobarbital N-glucosides accounted for only about 1.6% of the radioactivity excreted in urine within the first 48 hours after administration. In the same model, phenobarbital N-glucuronides were much more prominent, constituting 7.8% of the excreted radioactivity. This suggests that mice favor N-glucuronidation over N-glucosidation for the metabolism of phenobarbital.

The following table summarizes the relative contributions of these metabolic pathways in different research models based on urinary excretion data.

Metabolic PathwayResearch ModelRelative Contribution (% of Dose in Urine)Source
N-GlucosidationHuman16.2% nih.gov
Hydroxylation (unconjugated p-hydroxy metabolite)Human16.0% nih.gov
Glucuronidation (conjugated p-hydroxy metabolite)Human6.5% nih.gov
N-GlucosidationMouse1.6%
N-GlucuronidationMouse7.8%

Developmental Aspects of N-Glucosidation Enzyme Expression in Research Systems

The enzymatic processes governing N-glycosylation are subject to strict developmental regulation. While the specific enzyme responsible for phenobarbital N-glucosidation has not been fully characterized, research into the broader family of glycosyltransferases provides insights into its likely developmental expression patterns. The expression of these enzymes is often tissue-specific and changes dramatically during different stages of growth and differentiation nih.gov.

Studies in research models, such as the mouse, have demonstrated that the biosynthesis of N-glycans varies significantly and is temporally regulated within tissues like the cerebral cortex tandfonline.com. The content of N-linked oligosaccharides has been shown to change dramatically throughout the course of brain development tandfonline.com. This regulation occurs at multiple levels, including gene transcription. For example, analysis of over 140 glycosyltransferases and glycosidases in the developing mouse cerebral cortex revealed distinct gene expression profiles at different developmental stages tandfonline.com.

Furthermore, research indicates that the correlation between gene expression and the resulting N-glycan content is not always direct, suggesting that post-transcriptional regulation plays a crucial role in controlling enzymatic activity during development tandfonline.com. This complexity implies that the capacity for phenobarbital N-glucosidation likely varies with age and developmental stage in research animals, mirroring the intricate regulatory networks that control glycosyltransferase expression and activity.

Impact of Phenobarbital N-Glucoside on Cellular Processes in Research Models (e.g., enzyme induction/inhibition, non-clinical pathways)

In contrast to its parent compound, phenobarbital, which is a well-documented and potent inducer of hepatic cytochrome P450 (CYP) enzymes, Phenobarbital N-glucoside appears to have minimal direct pharmacological or cellular activity nih.govnih.govdroracle.aiwikipedia.org. Research on the metabolites of several common anticonvulsants, including phenobarbital, has generally shown them to lack significant pharmacological activity nih.gov.

Studies in mice have directly investigated the effects of administering the N-glucoside metabolite. Upon intraperitoneal or intracerebroventricular injection of Phenobarbital N-glucosides into mice, researchers observed minimal central nervous system (CNS) activity nih.gov. This suggests that the glucoside conjugate itself does not significantly interact with the neuronal targets that mediate the anticonvulsant and sedative effects of phenobarbital nih.govmedicoverhospitals.in.

Interestingly, the same study noted that after administering the N-glucosides to the mice, the parent compound, free phenobarbital, could be detected in the urine nih.gov. This finding suggests that Phenobarbital N-glucoside may undergo hydrolysis in vivo, reverting to the active parent drug. Therefore, the N-glucoside might be considered a metabolite that can potentially act as a prodrug, being converted back to phenobarbital, rather than a compound with its own distinct impact on cellular processes like enzyme induction.

Stability and Degradation Pathways of Phenobarbital N-Glucoside in Research Conditions

The stability of Phenobarbital N-glucoside is a critical factor in research settings, as the compound is susceptible to degradation under physiological conditions. Its decomposition is influenced by factors such as pH and temperature, leading to the formation of distinct degradation products.

The degradation of Phenobarbital N-glucoside follows a distinct kinetic profile dependent on pH. Research has shown a sigmoidal pH-rate profile for the hydrolysis of the two diastereomers of 1-(1-beta-D-glucopyranosyl)phenobarbital nih.gov. This profile indicates that the degradation mechanism involves a hydroxide ion attack on both the undissociated and monoanion forms of the molecule nih.gov.

Notably, the rates of hydrolysis for the nonionized forms of the Phenobarbital N-glucoside diastereomers are significantly faster—by more than two orders of magnitude—than those of common 5,5-disubstituted or 1,5,5-trisubstituted barbiturates nih.gov. This enhanced rate of degradation is thought to be due to intramolecular hydrogen bonding in the transition state, which facilitates the hydrolytic attack nih.gov. The Arrhenius parameters derived from these kinetic studies confirm the temperature dependence of the degradation process nih.gov. These findings underscore the importance of carefully controlling pH and temperature during the collection, storage, and analysis of samples containing Phenobarbital N-glucoside to ensure accurate quantification nih.gov.

Under physiological conditions of temperature and pH, Phenobarbital N-glucoside undergoes a sequential degradation process involving hydrolysis of the barbiturate (B1230296) ring nih.gov. The initial step is the decomposition of the two diastereomers of 1-(1-beta-D-glucopyranosyl)phenobarbital.

This process yields corresponding urea derivatives, which then undergo a subsequent decarboxylation step to form stable end products nih.gov.

The identified degradation pathway is as follows:

Initial Hydrolysis : The diastereomers of Phenobarbital N-glucoside (1A and 1B) decompose to form 1-(1-beta-D-glucopyranosyl)-3-(2-ethyl-2-phenylmalonyl)urea (2A or 2B) nih.gov.

Decarboxylation : This intermediate product then undergoes decarboxylation to yield 1-(1-beta-D-glucopyranosyl)-3-(2-phenylbutyryl)urea (3A and 3B) nih.gov.

The table below lists the primary compound and its identified degradation products in research settings.

Compound NameRole in Pathway
Phenobarbital N-β-D-GlucosideParent Compound
1-(1-beta-D-glucopyranosyl)-3-(2-ethyl-2-phenylmalonyl)ureaInitial Hydrolysis Product
1-(1-beta-D-glucopyranosyl)-3-(2-phenylbutyryl)ureaFinal Degradation Product (post-decarboxylation)

Future Directions and Emerging Research Avenues

Discovery of Novel N-Glucosyltransferases and Their Substrates

The formation of N-glucosides is a recognized, albeit less common, pathway in the metabolism of xenobiotics compared to O-glucuronidation. researchgate.netnih.gov Research has established that the N-glucosylation of phenobarbital (B1680315) occurs in human liver microsomes, catalyzed by UDP-glucosyltransferase (UGT) enzymes. researchgate.net However, the specific UGT isoforms responsible for this conjugation with phenobarbital and other amine-containing compounds are not fully characterized.

Future research will focus on identifying and characterizing these novel N-glucosyltransferases. This involves screening human liver microsomes and recombinant UGT enzymes to pinpoint which ones exhibit the highest activity towards phenobarbital. nih.gov Understanding the substrate specificity of these enzymes is crucial. Researchers aim to determine the structural motifs that make a compound a likely substrate for N-glucosylation. This knowledge will help in predicting the metabolic fate of new drug candidates and understanding potential drug-drug interactions. The discovery of these enzymes in the 1950s laid the groundwork for current research into metabolic interactions, which is essential for evaluating the safety and efficacy of drugs and other chemicals. researchgate.net

Engineering of N-Glucosylation Pathways for Research and Biotechnological Applications

Advances in genetic engineering, particularly CRISPR/Cas9 technology, have opened up possibilities for manipulating metabolic pathways in various organisms. frontiersin.org While much of this work has focused on producing therapeutic proteins with human-like glycosylation patterns in plant-based systems like Nicotiana tabacum and Nicotiana benthamiana, the principles are applicable to glucoside research. frontiersin.orgwur.nl

For biotechnological applications, researchers can engineer cell lines or microorganisms to express specific N-glucosyltransferases. This would enable the large-scale production of specific metabolites like Phenobarbital N-β-D-Glucoside. Having a pure source of this metabolite is invaluable for a range of research applications, including:

Pharmacological testing: To determine if the N-glucoside metabolite has any therapeutic or toxic effects itself.

Analytical standards: For use in developing and validating assays to quantify the metabolite in biological samples.

Mechanistic studies: To investigate its interaction with transporters, receptors, or other biological molecules.

By inactivating or knocking out endogenous genes for unwanted enzymes and introducing genes for desired N-glucosyltransferases, it is possible to create biological factories for producing tailor-made glucosides for research purposes. wur.nl

Application of Advanced "Omics" Technologies in Glucoside Research

The integration of "omics" technologies—proteomics and metabolomics—is set to revolutionize glucoside research. mdpi.com These technologies provide a systems-level view of cellular processes, enabling a more comprehensive understanding of N-glucosylation. mdpi.com

Proteomics: This technology can be used to identify and quantify the expression levels of UGT enzymes and other proteins involved in phenobarbital metabolism in different tissues and individuals. By correlating protein expression with metabolite formation, proteomics can help identify the key enzymes responsible for N-glucosylation in vivo. mdpi.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. Advanced analytical techniques, such as gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS), are central to metabolomics. nih.govmetabolomics.se These methods are highly sensitive and can be used to develop assays for the precise quantification of Phenobarbital N-β-D-Glucoside and other related metabolites like p-hydroxyphenobarbital in biological samples such as urine. nih.govnih.gov This allows for detailed pharmacokinetic studies and helps to build a complete picture of a drug's metabolic fate. nih.gov

By combining these "omics" approaches, researchers can unravel the complex molecular underpinnings of phenobarbital metabolism, identify potential biomarkers of drug exposure or response, and gain deeper insights into the variability of N-glucosylation across populations. mdpi.com

Table 1: Kinetic Constants for Phenobarbital N-Glucosylation in Human Liver Microsomes This table presents the range of kinetic constants observed in a study of eight human livers, highlighting the significant inter-individual variation in the ability of liver microsomes to form Phenobarbital N-Glucosides.

Kinetic ParameterValue RangeUnit
Km (Michaelis Constant)0.61 - 20.8mM
Vmax (Maximum Velocity)2.41 - 6.29picomole/min/mg-protein
Vmax/Km (Intrinsic Clearance)>20-fold variation-
Data sourced from a study on human liver microsomes. nih.gov

Development of Isotope-Labeled Phenobarbital N-Glucoside for Mechanistic Tracing in Research

Stable isotope labeling is a powerful tool for tracing the metabolic fate of drugs and their metabolites. The development of analytical procedures using stable-isotope labeled internal standards is crucial for accurate quantification in complex biological matrices like urine. nih.gov

In the context of phenobarbital research, subjects have been administered ¹⁵N-labeled phenobarbital. nih.gov The metabolites produced, including ¹⁵N-labeled Phenobarbital N-β-D-Glucoside, are then excreted in the urine. This urine can be collected and used as a source of stable-isotope labeled internal standards for analytical assays. nih.gov Using these standards in methods like gas chromatography chemical ionization mass spectrometry significantly improves the accuracy and sensitivity of detecting and quantifying the non-labeled metabolites formed from a standard dose of the drug. nih.gov This approach is essential for definitive metabolic pathway analysis and for conducting precise pharmacokinetic studies that trace the absorption, distribution, metabolism, and excretion of the compound.

Role of N-Glucosides in Inter-Species Metabolic Extrapolation in Research

A significant challenge in drug development is extrapolating metabolic data from preclinical animal models to humans. nih.govfrontiersin.org The N-glucosylation pathway of phenobarbital exemplifies this challenge due to pronounced species differences. nih.govnih.gov

Initially, the formation of Phenobarbital N-glucoside was thought to be a metabolic pathway unique to humans. nih.gov However, subsequent research identified it as a urinary metabolite in mice as well. nih.gov A broader species screen that included rats, guinea pigs, rabbits, cats, dogs, pigs, and monkeys found that only mice excreted the N-glucosides. nih.gov This species-specific difference in metabolism complicates the use of these common animal models to predict the human metabolic profile of phenobarbital. nih.govnih.gov

Understanding the presence and activity of the N-glucosylation pathway in different species is critical for the accurate interspecies extrapolation of pharmacokinetic and toxicological data. frontiersin.orglbl.gov Future research must focus on characterizing the enzymatic machinery for N-glucosylation across various preclinical species. This will improve the selection of appropriate animal models for study and refine the mathematical and physiological models used to predict human drug metabolism, ultimately leading to safer and more effective drug development.

Table 2: Observed N-Glucosylation of Phenobarbital in Different Species This table summarizes the findings from a species screen investigating the urinary excretion of Phenobarbital N-Glucosides.

SpeciesN-Glucoside Excretion Observed
HumanYes
MouseYes
RatNo
Guinea PigNo
RabbitNo
CatNo
DogNo
PigNo
MonkeyNo
Data sourced from a comparative study on phenobarbital metabolism. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are optimal for characterizing the structural integrity of Phenobarbital N-β-D-Glucoside?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming glycosidic bond formation and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Pair these with HPLC-UV or LC-MS to assess synthetic yield and stability. Compare spectral data with literature benchmarks to resolve ambiguities, as demonstrated in studies isolating β-D-glucoside derivatives . Challenges include distinguishing regioisomers and ensuring solvent-free samples for accurate NMR analysis.

Q. How should researchers design in vitro antimicrobial assays to evaluate Phenobarbital N-β-D-Glucoside’s activity?

  • Methodological Answer : Use standardized broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against clinically relevant strains (e.g., Candida spp., S. aureus). Include fluconazole or ampicillin as positive controls for comparative efficacy analysis. Optimize solvent compatibility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) and replicate experiments to address variability. For fungal models, consider hyphal growth inhibition assays to assess broad-spectrum activity. Reference MIC thresholds from prior glucoside studies (e.g., Sitosterol-β-D-glucoside MIC = 0.0078 mg/mL on C. parapsilosis) to contextualize results .

Q. What criteria ensure reproducibility in synthesizing Phenobarbital N-β-D-Glucoside?

  • Methodological Answer : Document reaction conditions (temperature, solvent system, catalyst) meticulously. Validate purity via melting point analysis, TLC, and HPLC. Use anhydrous reagents to prevent hydrolysis of the glycosidic bond. For scalability, optimize protecting group strategies (e.g., acetyl or benzyl groups) during glycosylation. Cross-validate synthetic protocols with independent labs to confirm reproducibility, addressing challenges like β/α anomer selectivity .

Advanced Research Questions

Q. How can meta-analytic approaches resolve contradictions in Phenobarbital N-β-D-Glucoside’s reported efficacy across preclinical studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data from heterogeneous studies. Apply χ² tests to assess statistical heterogeneity, as seen in phenobarbital/diazepam seizure trials . Stratify analysis by variables like dosing regimen, model organism, and endpoint metrics (e.g., seizure recurrence vs. neurotoxicity). Use random-effects models to account for clinical and methodological diversity. Sensitivity analyses can identify outlier studies, while funnel plots detect publication bias.

Q. What in vivo pharmacokinetic (PK) models best predict the tissue distribution of Phenobarbital N-β-D-Glucoside?

  • Methodological Answer : Employ compartmental PK modeling in rodents to quantify plasma half-life, volume of distribution, and blood-brain barrier permeability. Compare with the parent compound (phenobarbital) to assess glucoside-specific trends. Use LC-MS/MS for sensitive quantification in tissues. Incorporate enzyme-linked immunosorbent assays (ELISAs) to measure metabolite formation. Challenges include interspecies variability and ensuring glucoside stability in biological matrices .

Q. How can pharmacodynamic (PD) interactions between Phenobarbital N-β-D-Glucoside and cytochrome P450 enzymes be mechanistically elucidated?

  • Methodological Answer : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP2C9, CYP2C19) for in vitro inhibition/induction assays. Measure IC₅₀ values via fluorometric or LC-MS-based substrate depletion assays. Pair with molecular docking simulations to predict binding affinities at CYP active sites. Validate findings with in vivo CYP phenotyping using probe drugs (e.g., omeprazole for CYP2C19). Address contradictions by correlating in vitro data with clinical PK interactions .

Methodological Considerations for Data Integrity

Q. What statistical frameworks are suitable for analyzing dose-response relationships in Phenobarbital N-β-D-Glucoside toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to estimate EC₅₀ and Hill coefficients. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For skewed data, non-parametric alternatives like Kruskal-Wallis are appropriate. Pre-register analysis plans to mitigate Type I errors, and report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How should researchers address batch-to-batch variability in Phenobarbital N-β-D-Glucoside bioactivity assays?

  • Methodological Answer : Implement quality control (QC) protocols, including reference standards for each assay plate and inter-day calibration curves. Use statistical process control (SPC) charts to monitor variability. If variability exceeds 15%, re-evaluate synthesis protocols or assay conditions (e.g., temperature, cell passage number). Collaborative studies across labs can identify systemic vs. local variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.